Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Penetration Prediction
The target compound exhibits a TPSA of 72.34 Ų, which is 13.99 Ų (24.0%) higher than the 58.35 Ų of the closest piperazine analog (CAS 1955515-15-7), both measured under identical computational methodology by the same vendor . In the context of CNS drug design, TPSA values below 60–70 Ų are generally considered favorable for passive blood-brain barrier penetration, while values above 70 Ų trend toward reduced CNS exposure and increased peripheral restriction [1]. This quantifiable difference means the pyrrolidin-3-amine analog is predicted to exhibit measurably lower passive BBB penetration relative to the piperazine comparator, a critical selection parameter for programs requiring peripheral restriction or, conversely, for programs prioritizing CNS target engagement where the piperazine analog may be preferred.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 72.34 Ų (LeYan computed value) |
| Comparator Or Baseline | 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1955515-15-7): 58.35 Ų (LeYan computed value) |
| Quantified Difference | Δ TPSA = +13.99 Ų (+24.0% higher for target compound) |
| Conditions | Computed using LeYan's standardized in silico property prediction pipeline. Same molecular formula (C₁₁H₁₆N₆), same vendor calculation method. |
Why This Matters
A 14 Ų difference in TPSA can shift a compound across the empirically established BBB permeability threshold (~60–70 Ų), making this parameter decisive for CNS vs. peripheral program compound selection.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
